

# Crystal Structure Analysis of 2-Amino-4,6-dimethylpyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-4,6-dimethylpyridine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-amino-4,6-dimethylpyrimidine. While the initial focus was on the pyridine analog, publicly available crystallographic data is more robust for the closely related 2-amino-4,6-dimethylpyrimidine. This compound is a significant heterocyclic amine with applications in medicinal chemistry and materials science. Understanding its three-dimensional structure is crucial for predicting its physicochemical properties, designing novel derivatives with enhanced biological activity, and controlling its solid-state properties. This guide will delve into the crystallographic data of various forms of 2-amino-4,6-dimethylpyrimidine, detail the experimental protocols for its structural determination, and provide a visual workflow of the analytical process.

## Quantitative Crystallographic Data

The crystal structure of 2-amino-4,6-dimethylpyrimidine has been determined in several different forms, including as a cation in a salt and as a component in a co-crystal. The following tables summarize the key crystallographic parameters for these structures, allowing for easy comparison.

Table 1: Crystallographic Data for 2-Amino-4,6-dimethylpyrimidinium Compounds

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\beta$ (°)	V (Å <sup>3</sup> )	Z
2-Amino-4,6-dimethylpyrimidinium dihydrogenphosphate[1]	C <sub>6</sub> H <sub>10</sub> N <sub>3</sub> <sup>+</sup> ·H <sub>2</sub> PO <sub>4</sub> <sup>-</sup>	Monoclinic	P2 <sub>1</sub> /n	11.743 (2)	4.8266 (10)	16.940 (3)	95.55(3)	955.6(3)	4
2-Amino-4,6-dimethylpyrimidine – sorbic acid (1/1) [2]	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub> ·C <sub>6</sub> H <sub>8</sub> O <sub>2</sub>	Triclinic	P $\bar{1}$	7.8441 (6)	-	-	-	-	-

Table 2: Selected Bond Lengths and Angles for 2-Amino-4,6-dimethylpyrimidinium Cation

Feature	Bond/Angle	Length (Å) / Angle (°)
Bond Lengths	C-N (pyrimidine ring, avg.)	~1.34
C-C (pyrimidine ring, avg.)	~1.38	
C-N (amino group)	~1.33	
Bond Angles	N-C-N (pyrimidine ring)	~125°
C-N-C (pyrimidine ring)	~115°	

Note: The data in Table 2 are generalized from typical pyrimidine structures and the provided search results. For precise values, direct consultation of the crystallographic information files (CIFs) is recommended.

## Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

## Synthesis and Crystallization

The synthesis of 2-amino-4,6-dimethylpyrimidine can be achieved through the reaction of a guanidine salt with acetyl acetone in an aqueous alkaline medium.<sup>[3]</sup>

Example Synthesis Protocol:

- To 250 parts of water, add 135.5 parts of guanidine nitrate and 33.5 parts of sodium carbonate.<sup>[3]</sup>
- Add 100 parts of acetyl acetone to the slurry.<sup>[3]</sup>
- Heat the mixture to 95-100 °C for two hours, during which time large crystals will form.<sup>[3]</sup>
- Cool the slurry to room temperature and dilute it with water.<sup>[3]</sup>
- Further cool the solution to 10 °C, hold for one hour, and then filter to collect the crystals.<sup>[3]</sup>

- The collected crystals can be purified by recrystallization from a suitable solvent, such as isopropyl ether, to obtain high-purity white crystals of **2-amino-4,6-dimethylpyridine**.<sup>[4]</sup>

## X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystal.

General Data Collection Protocol:

- A suitable single crystal of the compound is selected and mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and protect it from X-ray damage.
- The diffractometer, equipped with a radiation source (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ), is used to irradiate the crystal.<sup>[1][2]</sup>
- As the crystal is rotated, a series of diffraction patterns are collected by a detector (e.g., a CCD detector).<sup>[1]</sup>
- The collected data are then processed to yield a set of reflection intensities and their corresponding Miller indices (h,k,l).

## Structure Solution and Refinement

The final step is to solve the crystal structure from the diffraction data.

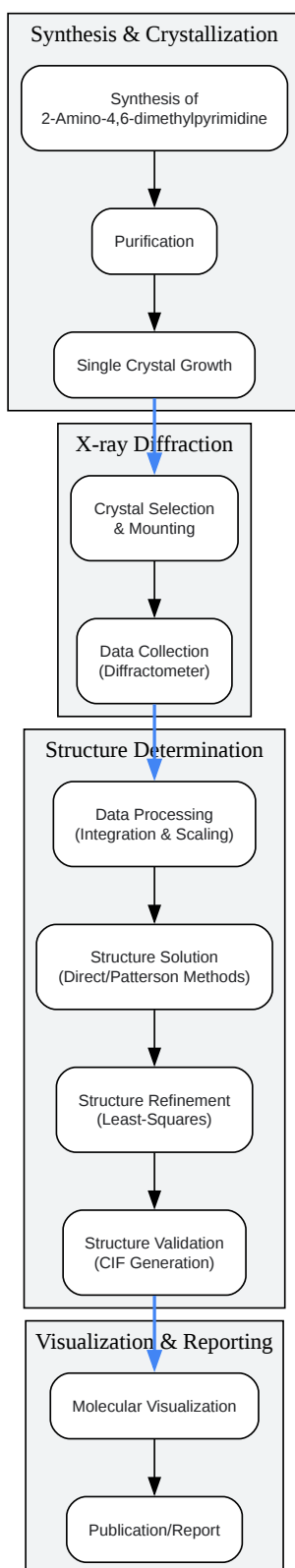
Structure Solution and Refinement Protocol:

- The space group of the crystal is determined from the symmetry of the diffraction pattern.
- Initial atomic positions are determined using direct methods or Patterson methods.
- The structural model is then refined against the experimental data using least-squares methods. This process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

- The quality of the final structure is assessed using metrics such as the R-factor.

## Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like 2-amino-4,6-dimethylpyrimidine.



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Caption: Workflow for Crystal Structure Analysis.

This guide provides a foundational understanding of the crystal structure analysis of 2-amino-4,6-dimethylpyrimidine. For drug development professionals and researchers, this information is pivotal for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new chemical entities.

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